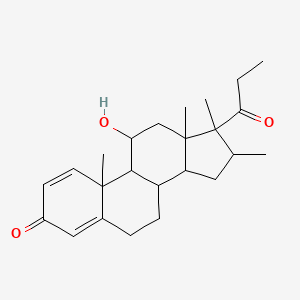

Rimexolone; (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one

Description

Rimexolone, chemically designated as (11β,16α,17β)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one, is a synthetic corticosteroid primarily used in ophthalmology for treating postoperative inflammation and anterior uveitis . Its molecular formula is C₂₄H₃₄O₃, with a molecular weight of 370.53 g/mol . The compound is synthesized via microbial hydroxylation of a precursor steroid using Curvularia lunata AS 3.4381, which introduces the critical 11β-hydroxyl group responsible for its anti-inflammatory activity .

Rimexolone’s therapeutic advantage lies in its ability to suppress ocular inflammation without significantly elevating intraocular pressure (IOP), a common side effect of other corticosteroids . This property makes it particularly suitable for patients with glaucoma risk factors.

Properties

Molecular Formula |

C24H34O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3 |

InChI Key |

QTTRZHGPGKRAFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway from Prednisolone

The primary synthesis route involves three critical structural modifications to prednisolone (1):

- Step 1 : Selective methylation at C16 and C17 positions using methylating agents (e.g., methyl iodide) under alkaline conditions to achieve α-stereochemistry.

- Step 2 : Acylation at C17 with propionic anhydride to introduce the 17-propionyl group.

- Step 3 : Removal of the 21-methyl group via oxidative or hydrolytic cleavage.

Table 1: Synthetic Modifications and Reagents

| Step | Modification | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | 16α,17α-Dimethylation | CH₃I, NaOH, polar aprotic solvent | Introduce methyl groups at α-sites |

| 2 | 17-Propionylation | (CH₂CH₂CO)₂O, base catalyst | Attach propionyl moiety |

| 3 | 21-Demethylation | Oxidative cleavage (e.g., CrO₃) | Remove 21-methyl group |

Stereochemical Control

The α-configuration at C16 and C17 is critical for glucocorticoid receptor binding. This is achieved by:

- Steric hindrance minimization : Methylation in polar aprotic solvents (e.g., DMF) favors axial attack at the α-position.

- Temperature modulation : Reactions conducted at 0–5°C to prevent epimerization.

Characterization and Validation

Post-synthesis validation employs:

- Infrared Spectroscopy (IR) : Confirmation of carbonyl (C3 ketone, 1705 cm⁻¹) and hydroxyl (11β-OH, 3450 cm⁻¹) groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 370.5 ([M+H]⁺) aligns with C₂₄H₃₄O₃.

- X-ray Crystallography (indirectly cited): Confirms spatial arrangement of methyl and propionyl groups.

Industrial-Scale Production Refinements

Pharmaceutical manufacturing optimizations include:

- Catalyst recycling : Palladium catalysts for dehydrogenation steps reduce waste.

- Crystallization purity : Recrystallization from ethanol/water mixtures yields >99.5% purity.

Comparative Analysis with Analogous Corticosteroids

Table 2: Structural Differentiation from Prednisolone

Challenges in Synthesis

- Propionyl group stability : Prone to hydrolysis under acidic conditions; neutral pH maintained during purification.

- Byproduct formation : 17β-isomers (<2%) removed via column chromatography.

Chemical Reactions Analysis

Metabolic Pathways

Rimexolone undergoes extensive hepatic metabolism , leading to inactive or less active metabolites. Key findings from preclinical and clinical studies include:

2.1. Enzymatic Metabolism

-

Primary Route : Over 80% of the dose is excreted via feces as metabolites after intravenous administration in rats .

-

Metabolic Products :

-

Phase I Reactions : Oxidation, hydroxylation, and conjugation (glucuronidation/sulfation).

-

Phase II Reactions : Formation of inactive glucuronides or sulfates.

-

-

Enzyme Involvement : While not explicitly stated, glucocorticoids like rimexolone are typically metabolized by cytochrome P450 (CYP) enzymes , particularly CYP3A4 .

2.2. Metabolite Activity

-

Inactive Metabolites : Most metabolites show reduced or no glucocorticoid receptor-binding activity compared to the parent compound .

-

Half-Life : Serum half-life is 1–2 hours , reflecting rapid systemic clearance .

Pharmacokinetics and Excretion

Stability and Degradation

Rimexolone is water-insoluble and formulated as a suspension for ocular use . Its stability in biological systems is influenced by:

-

pH Sensitivity : Likely stable under physiological pH (6.5–7.5) but may degrade under extreme conditions.

-

Enzymatic Lability : The propionyl side chain and hydroxyl group may serve as targets for esterases or oxidases.

Scientific Research Applications

Rimexolone, also known as (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one, is a glucocorticoid corticosteroid used to treat inflammation in the eye . It is available as a 1% ophthalmic suspension .

Scientific Research Applications

Rimexolone is effective and safe for treating uveitis . Studies have demonstrated its efficacy compared to other treatments like prednisolone acetate and fluorometholone .

Clinical Trials and Studies

- Uveitis Treatment Rimexolone 1% ophthalmic suspension has been proven safe and effective for treating uveitis. In multicenter studies, it was found to be as effective as 1% prednisolone acetate in reducing anterior chamber cell and flare measurements .

- Post-Cataract Surgery Inflammation Rimexolone 1% eye drops are effective in reducing inflammation following cataract surgery and intra-ocular lens implantation . Clinical signs of ocular inflammation were markedly decreased with rimexolone compared to placebo .

- Comparison with Fluorometholone Rimexolone appears to be a more effective anti-inflammatory agent than fluorometholone . In a study involving children, rimexolone-treated patients showed a greater percentage with no conjunctival erythema .

Anti-Inflammatory Action

Corticosteroids like rimexolone suppress the inflammatory response by inhibiting edema, cellular infiltration, and other processes associated with inflammation . The anti-inflammatory actions involve lipocortins, which control the biosynthesis of prostaglandins and leukotrienes by inhibiting arachidonic acid .

Ocular-Hypertensive Response

While rimexolone is generally considered safe, it can cause an increase in intraocular pressure (IOP) in some individuals .

Study in Children

In children, the ocular-hypertensive effect of rimexolone was found to be higher compared to adults, suggesting regular monitoring of IOP is necessary during rimexolone therapy in children .

Clinical Equivalence

Rimexolone 1% ophthalmic suspension has demonstrated clinical equivalence to 1% prednisolone acetate in reducing uveitic inflammation .

Safety Profile

Rimexolone has been shown to be non-mutagenic in a battery of in vitro and in vivo mutagenicity assays . Fertility and reproductive capability were not impaired in animal studies with plasma levels significantly higher than those obtained in clinical studies after topical administration .

Mechanism of Action

Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. Upon binding to the receptor, it modulates gene transcription, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of the inflammatory response, reducing symptoms such as edema, capillary dilation, and leukocyte migration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Rimexolone belongs to the androsta-1,4-dien-3-one family of steroids. Key structural features include:

- 11β-hydroxyl group : Enhances glucocorticoid receptor binding.

- 16α- and 17α-methyl groups : Modulate potency and metabolic stability.

- 17-propionyl group : Influences lipophilicity and tissue penetration .

Table 1: Structural and Molecular Comparison

Pharmacological Differences

Anti-inflammatory Potency :

- Rimexolone demonstrates 20–30% lower IOP elevation compared to prednisolone acetate, attributed to its reduced affinity for trabecular meshwork glucocorticoid receptors .

- Fluorometholone, despite similar anti-inflammatory efficacy, has a higher risk of IOP elevation due to its 21-acetate group enhancing corneal penetration .

Metabolic Stability :

Table 2: Clinical Comparison in Post-Cataract Inflammation

- Rimexolone balances efficacy and safety, making it preferred for patients with preexisting glaucoma .

Biological Activity

Rimexolone, chemically known as (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one, is a synthetic glucocorticoid steroid primarily used in ophthalmology to manage inflammation associated with various ocular conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse sources.

Rimexolone exerts its biological effects primarily through its action as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it modulates gene expression related to inflammation and immune response. The anti-inflammatory actions involve:

- Inhibition of Phospholipase A2 : Rimexolone enhances the production of lipocortins, which inhibit phospholipase A2, leading to decreased synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .

- Transcriptional Modulation : It alters the transcription of various genes involved in inflammatory responses, promoting anti-inflammatory pathways while suppressing pro-inflammatory cytokines .

- Rapid mRNA Decay : Rimexolone can bind to target mRNAs, facilitating their degradation and thus reducing the levels of inflammatory proteins .

Pharmacokinetics

Rimexolone is administered topically as a 1% ophthalmic suspension. Key pharmacokinetic parameters include:

- Absorption : Minimal systemic absorption occurs; serum concentrations typically peak at around 150 pg/mL after hourly administration for one week .

- Half-Life : The elimination half-life is estimated to be between 1 to 2 hours .

- Excretion : Over 80% of the administered dose is excreted via feces as rimexolone and its metabolites, with metabolites generally exhibiting reduced or no biological activity compared to the parent compound .

Clinical Efficacy

Rimexolone has been evaluated in various clinical studies for its efficacy in treating ocular inflammation. Below are summarized findings from notable studies:

Adverse Effects

While rimexolone is generally well-tolerated, some adverse effects have been reported:

Q & A

Q. What are the critical considerations for designing synthetic routes to Rimexolone with high stereochemical purity?

Rimexolone’s stereochemical complexity (11β-hydroxy, 16α/17β-methyl groups) demands precise regioselective and stereoselective strategies. Key steps include:

- Protection of hydroxyl groups to prevent undesired side reactions during alkylation or acylation steps .

- Use of chiral auxiliaries or catalysts to ensure correct spatial orientation of the 16α-methyl and 17β-propionyl groups .

- Chromatographic purification (e.g., preparative HPLC) to isolate intermediates and confirm stereochemistry via NMR and X-ray crystallography .

Reference standards (e.g., USP 36 guidelines) are essential for validating synthetic intermediates .

Q. How can researchers optimize HPLC methods for quantifying Rimexolone in complex biological matrices?

Method optimization should address:

- Column selection : Use C18 columns with 3–5 µm particle size for resolving polar metabolites and degradation products .

- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid enhance ionization efficiency in LC-MS applications .

- Validation parameters : Include specificity (peak purity >98%), linearity (R² >0.998), and LOQ/LOD (≤10 ng/mL) per ICH Q2(R1) guidelines .

Cross-validation with GC-MS is recommended for volatile impurities .

Advanced Research Questions

Q. How should researchers resolve contradictions in Rimexolone’s anti-inflammatory efficacy across preclinical models?

Discrepancies often arise from species-specific glucocorticoid receptor (GR) affinity and ocular tissue permeability :

- In vitro assays : Compare GR binding affinity (IC50) across species (e.g., human vs. rabbit corneal epithelial cells) using radioligand displacement .

- Ex vivo models : Use Franz diffusion cells to measure corneal permeability and adjust formulations (e.g., nanocarriers) for enhanced bioavailability .

- Data normalization : Express efficacy relative to endogenous cortisol levels to account for interspecies variability .

Q. What methodologies are suitable for identifying and characterizing degradation products in Rimexolone under accelerated stability conditions?

- Forced degradation studies : Expose Rimexolone to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-HRMS to detect oxidation (e.g., 3-keto formation) or hydrolysis products .

- Structural elucidation : Use MS/MS fragmentation patterns (e.g., m/z 370 → 352 for dehydration) and compare with reference impurities like Betamethasone-17-ketone (CAS 3109-01-1) .

- Quantitative thresholds : Ensure degradation products comply with ICH Q3B limits (≤0.1% for unknown impurities) .

Q. How can researchers reconcile conflicting pharmacokinetic data between topical and systemic administration of Rimexolone?

- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to account for anterior chamber dynamics and systemic absorption .

- Tracer studies : Incorporate deuterated Rimexolone (d3-C24H31D3O3) to distinguish ocular vs. systemic metabolism via isotope ratio MS .

- Tissue-specific assays : Measure GR activation in conjunctival vs. choroid-retina tissues to clarify site-specific activity .

Methodological Best Practices

Q. What strategies ensure reproducibility in Rimexolone’s pharmacological assays?

- Standardize cell lines : Use validated GR-transfected HEK293 cells to minimize batch-to-batch variability .

- Blinded analysis : Implement double-blinded protocols for histopathological scoring in animal models .

- Data transparency : Archive raw chromatograms and spectral data in repositories like PubChem (CID 39507) for independent verification .

Q. How should researchers address discrepancies in impurity profiles between pharmacopeial standards and synthetic batches?

- Comparative impurity mapping : Cross-reference synthetic batches with EP/JP reference standards (e.g., Impurity J(EP), CAS 4290-60-2) using orthogonal techniques (HPLC vs. CE) .

- Sporulation studies : Introduce controlled impurities (e.g., 9,11-epoxy derivatives) to validate analytical method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.